molecular formula C8H9Cl4PTi B14686228 Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium CAS No. 25669-76-5

Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium

Cat. No.: B14686228
CAS No.: 25669-76-5
M. Wt: 325.8 g/mol
InChI Key: AATIIXOMBSHBKT-UHFFFAOYSA-N
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Description

Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is a complex organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a titanium center coordinated to a dichlorophenyl group and a dimethyl-lambda5-phosphane ligand, making it a subject of study in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with 2,3-dichlorophenylphosphane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:

TiCl4+2,3-dichlorophenylphosphaneThis compound\text{TiCl}_4 + \text{2,3-dichlorophenylphosphane} \rightarrow \text{this compound} TiCl4​+2,3-dichlorophenylphosphane→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can yield lower oxidation state titanium complexes.

    Substitution: Ligand exchange reactions can occur, where the dichlorophenyl or phosphane ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species.

Scientific Research Applications

Chemistry

In chemistry, Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Biology

The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals and as a probe for studying biological systems.

Medicine

In medicine, research is ongoing to investigate the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry

Industrially, the compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium exerts its effects involves coordination to target molecules, leading to changes in their structure and reactivity. The titanium center can interact with various functional groups, facilitating catalytic processes and molecular transformations.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different coordination chemistry.

    2,3-Dichlorophenyl isothiocyanate: Another compound featuring the dichlorophenyl moiety, used in different chemical applications.

Uniqueness

Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is unique due to its specific coordination environment and the presence of both dichlorophenyl and phosphane ligands, which confer distinct reactivity and catalytic properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and application development.

Properties

CAS No.

25669-76-5

Molecular Formula

C8H9Cl4PTi

Molecular Weight

325.8 g/mol

IUPAC Name

dichloro-(2,3-dichlorophenyl)-dimethyl-λ5-phosphane;titanium

InChI

InChI=1S/C8H9Cl4P.Ti/c1-13(2,11,12)7-5-3-4-6(9)8(7)10;/h3-5H,1-2H3;

InChI Key

AATIIXOMBSHBKT-UHFFFAOYSA-N

Canonical SMILES

CP(C)(C1=C(C(=CC=C1)Cl)Cl)(Cl)Cl.[Ti]

Origin of Product

United States

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